Emepronium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de bromuro de emepronium implica la cuaternización de N-etil-N,N-dimetil-4,4-difenilbutan-2-amina con bromuro de metilo. La reacción típicamente ocurre en un solvente orgánico como acetona o etanol bajo condiciones de reflujo. El producto se purifica luego mediante recristalización .

Métodos de producción industrial

La producción industrial de bromuro de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosos controles de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromuro de emepronium principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. Es relativamente estable y no se oxida ni se reduce fácilmente en condiciones normales .

Reactivos y condiciones comunes

La síntesis de bromuro de this compound implica reactivos como N-etil-N,N-dimetil-4,4-difenilbutan-2-amina y bromuro de metilo. Las condiciones de reacción típicamente incluyen reflujo en un solvente orgánico como acetona o etanol .

Principales productos formados

El producto principal formado a partir de la síntesis de bromuro de this compound es la sal de amonio cuaternaria, que es el ingrediente farmacéutico activo utilizado en los medicamentos .

Aplicaciones Científicas De Investigación

Urological Disorders

Emepronium has been primarily investigated for its effects on urinary bladder dysfunction and postoperative complications following transurethral resection of the prostate.

Case Study: Postoperative Urinary Symptoms

A randomized double-blind trial involving 75 patients evaluated the efficacy of this compound bromide (200 mg four times daily) versus placebo after prostate surgery. The study found no significant differences in urinary symptoms or urodynamic parameters between the two groups, suggesting limited effectiveness in this context .

Side Effects

This compound has been associated with some adverse effects, particularly in elderly patients. A study reported that 17% of patients developed mouth ulcers during treatment for incontinence, highlighting the need for careful monitoring .

Comparative Studies

Research comparing this compound with other anticholinergic agents has been conducted to assess its relative effectiveness. In one study, a combination of this compound and flavoxate was tested against this compound alone; however, results indicated no significant advantage of the combination therapy over single-agent treatment .

Mecanismo De Acción

El bromuro de emepronium ejerce sus efectos bloqueando la acción de la acetilcolina sobre los receptores muscarínicos en la vejiga. Esta inhibición reduce las contracciones del músculo de la vejiga, lo que alivia los síntomas de la incontinencia urinaria y la vejiga hiperactiva . Los objetivos moleculares involucrados son principalmente los receptores muscarínicos, que juegan un papel crucial en la regulación del músculo de la vejiga .

Comparación Con Compuestos Similares

Compuestos similares

Flavoxato: Otro fármaco anticolinérgico utilizado para tratar la incontinencia urinaria.

Oxibutinina: Un agente anticolinérgico ampliamente utilizado para la vejiga hiperactiva.

Tolterodina: Otro fármaco anticolinérgico utilizado para la incontinencia urinaria.

Singularidad del bromuro de emepronium

El bromuro de this compound es único debido a su acción específica sobre los receptores muscarínicos de la vejiga y su absorción sistémica relativamente baja, lo que minimiza los efectos secundarios en comparación con otros agentes anticolinérgicos .

Actividad Biológica

Emepronium bromide is a synthetic compound primarily known for its anticholinergic properties, acting as a muscarinic antagonist. This compound has been utilized mainly in the treatment of urinary disorders, particularly urinary incontinence. Its biological activity is characterized by its ability to inhibit the action of acetylcholine at muscarinic receptors, resulting in reduced smooth muscle contraction in the bladder and other smooth muscle tissues.

- Chemical Formula : C20H28BrN

- Molecular Weight : 362.36 g/mol

- Classification : Muscarinic antagonist (anticholinergic agent)

This compound bromide works by blocking muscarinic acetylcholine receptors, which leads to:

- Reduction in Detrusor Muscle Contraction : This effect increases bladder capacity and reduces detrusor pressure during micturition, making it beneficial for patients with uninhibited bladders .

- Antispasmodic Activity : this compound exhibits antispasmodic effects on gastrointestinal smooth muscles, providing symptomatic relief from spasms.

Clinical Applications

This compound bromide has been studied for various clinical applications:

- Urinary Incontinence Management : Clinical studies have shown that it significantly increases bladder capacity and reduces urinary flow pressures in patients with detrusor instability .

- Gastrointestinal Disorders : Its antispasmodic properties make it useful in treating gastrointestinal spasms.

Urodynamic Studies

A urodynamic study involving 13 patients demonstrated that under the influence of this compound bromide:

- Detrusor pressure was significantly reduced.

- Bladder capacity increased considerably, although all subjects developed residual urine post-treatment .

Oesophageal Stricture Cases

Conversely, there are reports linking this compound bromide to adverse effects:

- Three case studies indicated that the use of this compound bromide preceded the development of oesophageal stricture, suggesting potential complications associated with its use .

Oesophagitis Reports

Additional case studies identified six instances of oesophagitis associated with this compound bromide therapy, highlighting its potential to cause painful dysphagia .

Comparative Biological Activity

The following table summarizes the biological activities of this compound bromide compared to other antimuscarinic agents:

| Compound | Primary Use | Mechanism of Action | Adverse Effects |

|---|---|---|---|

| This compound Bromide | Urinary incontinence | Muscarinic receptor antagonism | Oesophageal stricture, dysphagia |

| Oxybutynin | Overactive bladder | Muscarinic receptor antagonism | Dry mouth, constipation |

| Tolterodine | Overactive bladder | Muscarinic receptor antagonism | Dry mouth, dizziness |

Propiedades

Número CAS |

27892-33-7 |

|---|---|

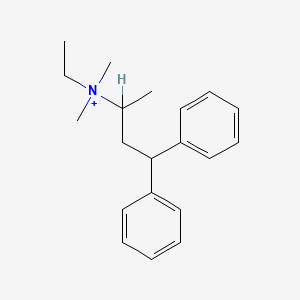

Fórmula molecular |

C20H28N+ |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |

InChI |

InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |

Clave InChI |

JEJBJBKVPOWOQK-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canónico |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

27892-33-7 |

Números CAS relacionados |

3614-30-0 (bromide) |

Sinónimos |

Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.